molecular formula C26H27N3O3S2 B15080255 N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B15080255
M. Wt: 493.6 g/mol
InChI Key: ZSBUNUCNMGWKTM-DQRAZIAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or benzamide rings .

Scientific Research Applications

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its binding to specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and potential anti-cancer effects . The pathways involved include the regulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide stands out due to its unique combination of structural features, including the heptyl side chain and the thiazolidinone ring.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C26H27N3O3S2/c1-3-4-5-6-9-16-28-20-11-8-7-10-19(20)21(24(28)31)22-25(32)29(26(33)34-22)27-23(30)18-14-12-17(2)13-15-18/h7-8,10-15H,3-6,9,16H2,1-2H3,(H,27,30)/b22-21-

InChI Key

ZSBUNUCNMGWKTM-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O

Origin of Product

United States

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